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Compound of Interest

Compound Name: Tenofovir Exalidex

Cat. No.: B1681257

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CMX157 and Tenofovir
Disoproxil Fumarate (TDF), two nucleotide reverse transcriptase inhibitors (NRTIS). The
information presented is supported by experimental data to assist in research and development
efforts.

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a widely used prodrug of tenofovir, an essential
component in the treatment of HIV-1 and chronic hepatitis B (HBV) infections.[1][2] Its
mechanism of action involves the inhibition of viral reverse transcriptase, leading to the
termination of the viral DNA chain.[1][2][3] HowevVer, its use can be limited by relatively high
systemic exposure to tenofovir, which is associated with potential renal and bone toxicity.[4]

CMX157, also known as Tenofovir Exalidex, is a novel lipid conjugate prodrug of tenofovir.[5]
[6] It is designed to mimic natural lipids to enhance its uptake into target cells.[5][7] This design
aims to achieve higher intracellular concentrations of the active metabolite, tenofovir
diphosphate (TFV-PP), while reducing systemic plasma levels of tenofovir, thereby potentially
improving both efficacy and safety.[4][5][6]

Mechanism of Action
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Both CMX157 and TDF are prodrugs that ultimately deliver tenofovir to target cells. Once inside
the cell, tenofovir is phosphorylated by cellular kinases to its active form, tenofovir diphosphate
(TFV-PP). TFV-PP acts as a competitive inhibitor of the viral reverse transcriptase enzyme and,
upon incorporation into the growing viral DNA strand, causes chain termination due to the
absence of a 3'-hydroxyl group.[1][2][3] The primary difference lies in their delivery strategy.
TDF is rapidly converted to tenofovir in the plasma, while CMX157 is designed to remain intact

in the plasma for longer, allowing for more efficient uptake by target cells.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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